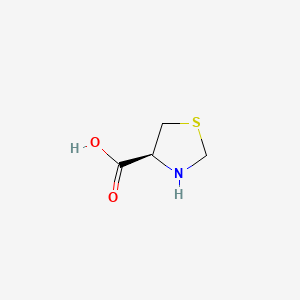![molecular formula C24H21Cl2NO5 B1682992 (S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid CAS No. 232271-19-1](/img/structure/B1682992.png)
(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid
Descripción general
Descripción
(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid, also known as (S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid, is a useful research compound. Its molecular formula is C24H21Cl2NO5 and its molecular weight is 474.3 g/mol. The purity is usually >98% (or refer to the Certificate of Analysis).
The exact mass of the compound (S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid is 473.0797 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
BenchChem offers high-quality (S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Integrin α4β7 and α4β1 Antagonism
TR-14035 is a potent antagonist of integrin receptors α4β7 and α4β1, with IC50 values of 7 nM and 87 nM, respectively . These integrins are involved in the adhesion of leukocytes to the endothelium, which is a critical step in the inflammatory response. By inhibiting these interactions, TR-14035 has potential applications in the treatment of various inflammatory and autoimmune diseases, such as inflammatory bowel disease, asthma, multiple sclerosis, and rheumatoid arthritis.
Hepatobiliary Transport Systems
TR-14035 has been shown to selectively accumulate in the liver and is primarily excreted in bile as an unchanged drug . The compound is taken up by rat and human hepatocytes via a saturable mechanism, and its uptake is mediated by organic anion transporting polypeptides OATP1B1 and OATP1B3. This suggests that TR-14035 could be used to study hepatobiliary transport mechanisms and the role of these transporters in drug disposition.
Pharmacokinetics and Genetic Polymorphisms
The pharmacokinetics of TR-14035 may be influenced by genetic polymorphisms, particularly of the OATP1B1 transporter . A variant of OATP1B1, known as OATP1B115, exhibits decreased transport of TR-14035 compared to the OATP1B11a variant. This indicates that TR-14035 could serve as a tool to study the impact of genetic variability on drug pharmacokinetics and personalized medicine approaches.
Inhibition of Cellular Adhesion
TR-14035 inhibits the binding of HEK 293 cells to osteopontin forms, which are involved in cell adhesion processes . This property can be harnessed in research to understand the mechanisms of cellular adhesion and to develop new strategies for preventing pathological adhesion events.
Oral Bioavailability
The compound is orally bioavailable, which is a significant advantage for its potential therapeutic applications . This feature also makes TR-14035 a valuable compound for oral drug delivery research, where the focus is on improving the bioavailability of therapeutic agents.
Allergic Asthma Model
In a model of allergic asthma in brown Norway rats, intraperitoneal injection of TR-14035 significantly reduced airway hyperresponsiveness to 5-hydroxytryptamine (5-HT) . This suggests that TR-14035 can be used as a pharmacological tool in preclinical studies to explore new treatments for allergic asthma.
Anti-Adhesion Therapy
TR-14035 blocks the adhesion of cells expressing human α4β7 or mouse mesenteric lymph node lymphocytes to MAdCAM-Ig, which is an adhesion molecule involved in leukocyte trafficking . This indicates its potential use in developing anti-adhesion therapies for conditions where leukocyte migration contributes to disease pathology.
Research on Inflammation and Autoimmune Diseases
Given its role in modulating integrin-mediated cell adhesion, TR-14035 is a promising candidate for research into the underlying mechanisms of inflammation and autoimmune diseases . It can be used to dissect the pathways involved in these conditions and to screen for new therapeutic targets.
Mecanismo De Acción
Target of Action
TR-14035 is a dual antagonist for the α4β7 and α4β1 integrins . These integrins are expressed on leukocytes and play a crucial role in the firm adhesion of leukocytes to the endothelium, necessary for the subsequent transendothelial migration through the vessel wall .
Mode of Action
TR-14035 interacts with its targets, the α4β7 and α4β1 integrins, by blocking their function. Specifically, it has been shown to block the adhesion of RPMI-8866 cells to MAdCAM-Ig by 100% at 1 μM, with an approximate IC50 of 0.01 μM .
Biochemical Pathways
The α4β7 and α4β1 integrins are key regulators of physiological and pathological responses in inflammation and autoimmune diseases . By antagonizing these integrins, TR-14035 can potentially disrupt the pathways that lead to these conditions, thereby exerting its therapeutic effects.
Pharmacokinetics
TR-14035 has been shown to have moderate oral bioavailability, with values of 17.1% and 13.2% in rats and dogs, respectively, at an oral dose of 10 mg/kg . It has a high plasma clearance rate, leading to terminal elimination half-lives of 0.28 hours in rats and 0.81 hours in dogs . These pharmacokinetic properties influence the compound’s bioavailability and overall therapeutic potential.
Result of Action
In vivo studies have shown that TR-14035 can significantly decrease airway hyper-responsiveness to 5-hydroxytryptamine (5-HT) in an experimental model of allergic asthma in Brown Norway rats . This suggests that the compound’s action on its targets can lead to tangible physiological effects.
Action Environment
The action, efficacy, and stability of TR-14035 can be influenced by various environmental factors. For instance, genetic polymorphisms of OATP1B1, which is partly responsible for the accumulation of TR-14035 into hepatocytes, may cause interindividual variability in the pharmacokinetics of TR-14035 .
Propiedades
IUPAC Name |
(2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-(2,6-dimethoxyphenyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2NO5/c1-31-19-7-4-8-20(32-2)21(19)15-11-9-14(10-12-15)13-18(24(29)30)27-23(28)22-16(25)5-3-6-17(22)26/h3-12,18H,13H2,1-2H3,(H,27,28)(H,29,30)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSJLVGDSNWQBI-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026007 | |
| Record name | (alphaS)-alpha-[(2,6-Dichlorobenzoyl)amino]-2′,6′-dimethoxy[1,1′-biphenyl]-4-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid | |
CAS RN |
232271-19-1 | |
| Record name | (αS)-α-[(2,6-Dichlorobenzoyl)amino]-2′,6′-dimethoxy[1,1′-biphenyl]-4-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=232271-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TR14035 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232271191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (alphaS)-alpha-[(2,6-Dichlorobenzoyl)amino]-2′,6′-dimethoxy[1,1′-biphenyl]-4-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TR-14035 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW585PBD7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1682918.png)

![2-[[6-[[[2-(3-Hydroxypropyl)-5-Methylphenyl]amino]methyl]-2-[[3-(4-Morpholinyl)propyl]amino]-1h-Benzimidazol-1-Yl]methyl]-6-Methyl-3-Pyridinol](/img/structure/B1682921.png)



![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)
![N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-t-butyl-alanyl-L-alanine, 2-aminoethyl Amide](/img/structure/B1682929.png)
![3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1682930.png)
